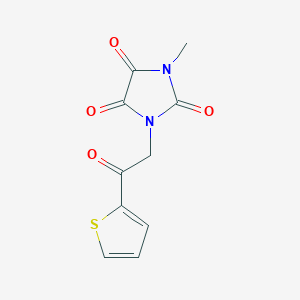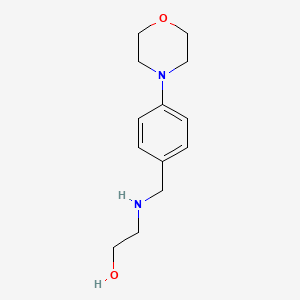
2-((4-Morpholinobenzyl)amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Morpholinobenzyl)amino)ethan-1-ol is an organic compound with the molecular formula C13H20N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the nitrogen atom of morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Morpholinobenzyl)amino)ethan-1-ol typically involves the reaction of 4-morpholinobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Morpholinobenzyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-((4-Morpholinobenzyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-((4-Morpholinobenzyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the morpholine ring and benzyl group allows for specific binding interactions, which can modulate the activity of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar in structure but contains a bromine atom instead of a morpholine ring.
Ethanolamine: A simpler compound with a similar ethanolamine backbone but lacks the morpholine and benzyl groups.
Uniqueness
2-((4-Morpholinobenzyl)amino)ethan-1-ol is unique due to the presence of both the morpholine ring and the benzyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-ylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C13H20N2O2/c16-8-5-14-11-12-1-3-13(4-2-12)15-6-9-17-10-7-15/h1-4,14,16H,5-11H2 |
Clave InChI |
IHOVQNSRUFMUNF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



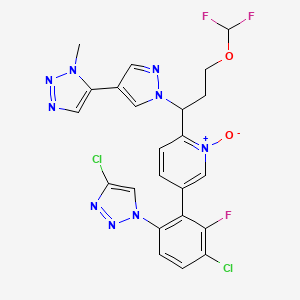
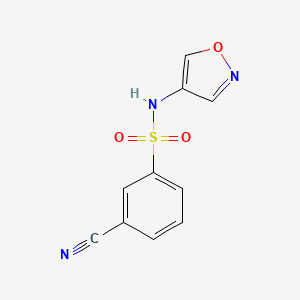
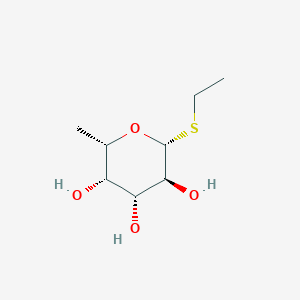
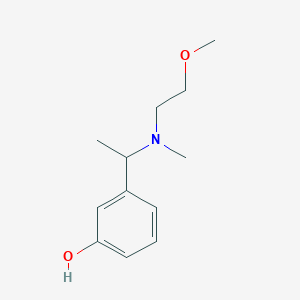
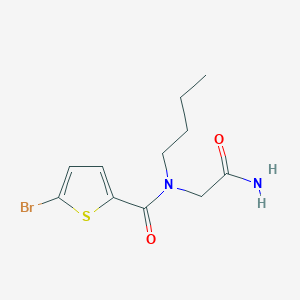
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
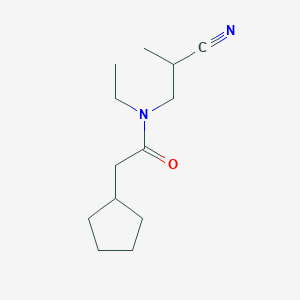

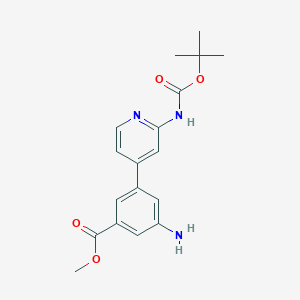
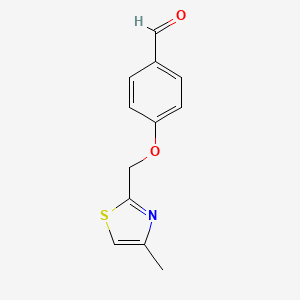
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
